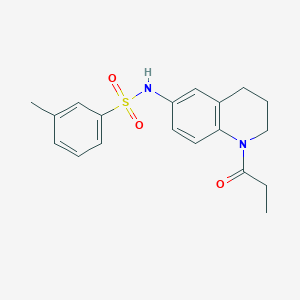

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

描述

Systematic IUPAC Name Analysis

The systematic name 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is constructed according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for organic compounds. The name reflects the compound’s structural components in hierarchical order:

- Benzenesulfonamide Core : The parent structure is a benzene ring with a sulfonamide group (-SO₂NH₂) at position 1.

- 3-Methyl Substituent : A methyl group (-CH₃) is attached to the benzene ring at position 3.

- N-Substituent : The nitrogen atom of the sulfonamide group is bonded to a 1-propanoyl-substituted tetrahydroquinoline moiety. The tetrahydroquinoline component is a partially hydrogenated quinoline ring system (positions 1–4 saturated), with a propanoyl group (-COCH₂CH₃) at position 1 and the sulfonamide linkage at position 6.

The numbering of the tetrahydroquinoline ring follows IUPAC guidelines for bicyclic systems, prioritizing the nitrogen atom at position 1 and assigning consecutive positions to adjacent atoms in the fused ring structure.

Alternative Naming Conventions in Medicinal Chemistry Literature

In non-IUPAC contexts, especially within medicinal chemistry, this compound is often described using abbreviated or functional-group-centric terminology:

- Pharmacophore Emphasis : Referred to as a tetrahydroquinoline sulfonamide derivative, highlighting the tetrahydroquinoline scaffold and sulfonamide functional group as key structural motifs.

- Supplier-Specific Codes : Commercial catalogs and research databases use proprietary identifiers such as AKOS024624320 (PubChem) or EVT-2797878 (supplier codes), which facilitate compound tracking across platforms.

- Simplified Descriptors : Terms like 3-methylbenzenesulfonamide-tetrahydroquinoline hybrid are occasionally employed to emphasize the hybrid nature of the molecule.

属性

IUPAC Name |

3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-19(22)21-11-5-7-15-13-16(9-10-18(15)21)20-25(23,24)17-8-4-6-14(2)12-17/h4,6,8-10,12-13,20H,3,5,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCCIJGTRVBLPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring system. One common approach is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure the scalability and reproducibility of the synthesis process .

化学反应分析

Types of Reactions

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to a diverse array of derivatives .

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of sulfonamides can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. In one study, several synthesized derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, suggesting strong antiproliferative activity .

Sodium Channel Modulation

Benzenesulfonamide compounds have been recognized for their role in modulating sodium channels, which are critical in various physiological processes, including neuronal signaling and muscle contraction. The compound under consideration may similarly act as a therapeutic agent for sodium channel-mediated diseases such as epilepsy and other seizure disorders. These conditions are linked to dysfunctional sodium channel activity, making such compounds potential candidates for treatment .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that include tetrahydroquinoline derivatives and benzenesulfonamide precursors. The ability to modify the structure allows for the exploration of numerous derivatives with enhanced or specific biological activities.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that modifications to the sulfonamide backbone could significantly enhance anticancer activity .

Case Study 2: Sodium Channel Inhibition

Another study focused on the role of benzenesulfonamides in inhibiting sodium channels within neuronal cells. The findings suggested that these compounds could effectively reduce excitability in hyperactive neuronal networks associated with epilepsy .

作用机制

The mechanism of action of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide become evident when compared to related derivatives. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzenesulfonamide-Tetrahydroquinoline Derivatives

Key Observations:

In contrast, 3-chloro-4-methoxy () and 3-chloro-4-fluoro () substituents add electron-withdrawing character, which may enhance binding to polar active sites .

Tetrahydroquinoline Modifications: The 1-propionyl group in the target compound provides a ketone functionality, which may participate in hydrogen bonding.

Synthetic Accessibility: All three compounds likely follow analogous synthetic pathways (e.g., sulfonylation of tetrahydroquinoline amines) . However, steric hindrance from bulkier substituents (e.g., propylsulfonyl) may require optimized reaction conditions.

The 3-chloro-4-fluoro analog () may exhibit enhanced metabolic stability due to fluorine’s inertness .

Research Findings and Implications

- Structural Insights : Crystallographic studies using programs like SHELXL and visualization tools like ORTEP-III are critical for resolving the conformational preferences of these molecules. For instance, the propionyl group’s orientation in the target compound could influence its binding mode.

- Structure-Activity Relationships (SAR): Minor substituent changes significantly alter physicochemical properties.

生物活性

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₉H₂₂N₂O₃S

- Molecular Weight : 342.45 g/mol

- IUPAC Name : 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

These components contribute to its unique interactions within biological systems.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting or enhancing their activity.

- Receptor Modulation : It has been suggested that this compound could act on various receptors, including opioid receptors, which are significant in pain management and modulation of nociceptive pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.

Anticancer Potential

Recent studies have shown promising results regarding the anticancer effects of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from key studies:

| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Caspase activation | |

| HeLa | 15.0 | Cell cycle arrest | |

| A549 | 10.0 | Apoptosis induction |

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

In Vivo Pain Management Study :

A study evaluating the analgesic properties of the compound demonstrated significant pain relief in rodent models. The study utilized the tail-flick test to measure anti-nociceptive effects, revealing a dose-dependent response with an effective dose (ED₅₀) of 5 mg/kg . -

Antimicrobial Efficacy Assessment :

In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。